PBDA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

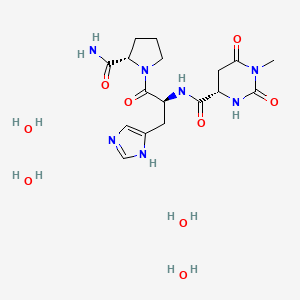

Photo-caged 2-butene-1,4-dial, commonly referred to as PBDA, is a compound that has garnered significant attention in the field of chemical biology. It is primarily used as a photo-crosslinker for covalent trapping of DNA-binding proteins. This compound is known for its high specificity and efficiency in forming stable DNA-protein crosslinks, making it a powerful tool for studying DNA-protein interactions .

Méthodes De Préparation

The synthesis of photo-caged 2-butene-1,4-dial involves several steps. One of the synthetic routes starts from 2-furanethanol. The process involves the conversion of 2-furanethanol to an azide intermediate, which is then used for postsynthetic labeling of DNA via click chemistry . The reaction conditions typically involve photo-irradiation at 360 nm, which generates 2-butene-1,4-dial, a small, long-lived intermediate that reacts selectively with lysine residues of DNA-binding proteins .

Analyse Des Réactions Chimiques

Photo-caged 2-butene-1,4-dial undergoes several types of chemical reactions, primarily driven by photo-irradiation. The key reaction is the generation of 2-butene-1,4-dial upon exposure to light, which then selectively reacts with lysine residues in DNA-binding proteins. This reaction is highly specific and yields stable DNA-protein crosslinks in up to 70% yield . The major product formed from this reaction is a covalently bonded DNA-protein complex .

Applications De Recherche Scientifique

Photo-caged 2-butene-1,4-dial has a wide range of scientific research applications. In chemistry, it is used as a photo-crosslinker to study DNA-protein interactions with high spatiotemporal resolution. In biology, it helps in identifying and studying the function of DNA-binding proteins, including histones, epigenetic writer/reader/eraser proteins, DNA repair enzymes, and transcription factors . In medicine, it can be used to understand the mechanisms of diseases related to DNA-protein interactions and potentially develop targeted therapies. In industry, it has applications in the development of new materials and technologies for studying molecular interactions .

Mécanisme D'action

The mechanism of action of photo-caged 2-butene-1,4-dial involves photo-irradiation, which generates 2-butene-1,4-dial. This intermediate reacts selectively with lysine residues in DNA-binding proteins, forming stable DNA-protein crosslinks. The high specificity of this reaction minimizes non-target background trapping, making it an efficient tool for studying DNA-protein interactions .

Comparaison Avec Des Composés Similaires

Photo-caged 2-butene-1,4-dial is unique in its high specificity and efficiency for covalent trapping of DNA-binding proteins. Similar compounds include aryl azides, benzophenones, and diazirines, which are also used as photo-crosslinkers. these compounds generate highly reactive intermediates that react non-selectively with nearby functional groups, resulting in low target-capture yields and high non-target background capture . In contrast, photo-caged 2-butene-1,4-dial exhibits high specificity for target proteins, leading to low non-target background capture and higher yields .

Propriétés

Numéro CAS |

229472-51-9 |

|---|---|

Formule moléculaire |

C12H19O10P |

Poids moléculaire |

354.25 g/mol |

Nom IUPAC |

2-[[2,4-dicarboxybutyl(hydroxy)phosphoryl]methyl]pentanedioic acid |

InChI |

InChI=1S/C12H19O10P/c13-9(14)3-1-7(11(17)18)5-23(21,22)6-8(12(19)20)2-4-10(15)16/h7-8H,1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22) |

Clé InChI |

SGRJLTOOQLQDRH-UHFFFAOYSA-N |

SMILES |

C(CC(=O)O)C(CP(=O)(CC(CCC(=O)O)C(=O)O)O)C(=O)O |

SMILES canonique |

C(CC(=O)O)C(CP(=O)(CC(CCC(=O)O)C(=O)O)O)C(=O)O |

Pictogrammes |

Corrosive |

Synonymes |

4,4'-phosphinicobis(butane-1,3-dicarboxylic acid) PBDA cpd |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azabicyclo[2.2.2]octan-3-yl-bis(3-chlorophenyl)methanol](/img/structure/B1210224.png)

![Phenanthro[3,2-b]furan-4-carboxylic acid, 1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydro-4,7,11b-trimethyl-, methyl ester, (4S,4aR,6aS,7R,11aS,11bR)-](/img/structure/B1210225.png)

![9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B1210227.png)

![3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde](/img/structure/B1210235.png)

![n-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1210238.png)